2-anilino-1,3-thiazol-4-one;hydrochloride
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Overview
Description
The compound identified as “2-anilino-1,3-thiazol-4-one;hydrochloride” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-anilino-1,3-thiazol-4-one;hydrochloride involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques. These may include:
Condensation Reactions: Combining smaller molecules to form a larger compound.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to achieve the desired structure.
Catalytic Reactions: Using catalysts to accelerate the reaction process and improve yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-anilino-1,3-thiazol-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-anilino-1,3-thiazol-4-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-anilino-1,3-thiazol-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-anilino-1,3-thiazol-4-one;hydrochloride include:
CID 12345678: A structurally related compound with similar chemical properties.
CID 87654321: Another compound with comparable biological activity.
Uniqueness
This compound is unique due to its specific chemical structure and the particular set of reactions it undergoes. Its distinct properties make it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
2-anilino-1,3-thiazol-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS.ClH/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRVMFCTOOJLCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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